2-Chloro-6-(4-chlorophenoxy)pyridin-4-amine
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Overview
Description
2-Chloro-6-(4-chlorophenoxy)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 4-chlorophenoxy group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-chlorophenoxy)pyridin-4-amine typically involves the reaction of 2-chloropyridine with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(4-chlorophenoxy)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include amino derivatives of the compound.
Scientific Research Applications
2-Chloro-6-(4-chlorophenoxy)pyridin-4-amine is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-chlorophenoxy)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-Chloro-6-(4-chlorophenoxy)pyridine: Similar structure but lacks the amino group at the 4-position.
4-Chloro-2-(4-chlorophenoxy)pyridine: Similar structure but with different substitution patterns.
2,6-Dichloropyridine: Lacks the phenoxy group but has similar chloro substitutions.
Uniqueness: 2-Chloro-6-(4-chlorophenoxy)pyridin-4-amine is unique due to the presence of both chloro and phenoxy groups on the pyridine ring, along with an amino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C11H8Cl2N2O |
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Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-chloro-6-(4-chlorophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-3-9(4-2-7)16-11-6-8(14)5-10(13)15-11/h1-6H,(H2,14,15) |
InChI Key |
CFKKKDZWTQJCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=CC(=C2)N)Cl)Cl |
Origin of Product |
United States |
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